molecular formula C19H23N5OS B2569014 (1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1207045-41-7

(1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2569014
CAS RN: 1207045-41-7
M. Wt: 369.49
InChI Key: XOQNEDXRNKFBSV-UHFFFAOYSA-N
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Description

(1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H23N5OS and its molecular weight is 369.49. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Conformational Analysis

  • The molecular interaction of certain pyrazole derivatives with CB1 cannabinoid receptors has been extensively studied. A notable example is SR141716, a potent and selective antagonist for the CB1 receptor. This study highlights the importance of the pyrazole C3 substituent in conferring antagonist activity and suggests that the unique spatial orientation and electrostatic character of certain conformers are critical for receptor binding (J. Shim et al., 2002).

Antimicrobial and Antifungal Agents

  • Novel pyrazole and isoxazole derivatives have been synthesized and characterized for their antibacterial and antifungal activities. These compounds exhibit good activity against a range of bacterial and fungal species, underscoring their potential as antimicrobial agents (P. Sanjeeva et al., 2022).

Anticoronavirus and Antitumoral Activity

  • A series of triazolothiadiazine derivatives has been synthesized, showing promising in vitro anticoronavirus and antitumoral activities. This research highlights the capability of structural variations to tune biological properties towards antiviral or antitumoral activity, providing insights into the potential therapeutic applications of these compounds (Parameshwara Chary Jilloju et al., 2021).

Synthesis and Characterization of Pyrazole Derivatives

  • The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives have been reported. Such studies are vital for understanding the molecular structures of these compounds, which can inform their potential applications in various scientific fields (Hong-Shui Lv et al., 2013).

Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as anticancer agents (H. Hafez et al., 2016).

properties

IUPAC Name

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-12-9-13(2)17-15(10-12)21-19(26-17)24-7-5-23(6-8-24)18(25)16-14(3)11-20-22(16)4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQNEDXRNKFBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(C=NN4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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